

Vanadium(V) Oxytriisopropoxide: Application Notes and Protocols for Atomic Layer Deposition

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Compound of Interest

Compound Name: Vanadium(V) oxytriisopropoxide

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This document provides detailed application notes and experimental protocols for the use of **Vanadium(V) oxytriisopropoxide** (VTIP) as a precursor in Atomic Layer Deposition (ALD). VTIP is a versatile liquid organometallic compound enabling the deposition of high-quality vanadium oxide thin films for a range of advanced applications.^[1]

Applications of ALD-Grown Vanadium Oxide Films

Vanadium oxide thin films grown by ALD using VTIP exhibit a variety of functional properties, making them suitable for numerous technological applications.^[2] The primary application areas include:

- **Microbolometers:** Vanadium oxide films possess a high Temperature Coefficient of Resistance (TCR), a critical property for thermal sensing in uncooled infrared detectors.^{[3][4]} ALD allows for the deposition of stable and defect-free V_2O_5 films with excellent TCR and resistivity characteristics for microbolometer applications.^{[3][4]}
- **Energy Storage:** Vanadium pentoxide (V_2O_5) is a promising cathode material for lithium-ion batteries.^[1] ALD enables the conformal coating of complex electrode structures, potentially enhancing the electrochemical performance of batteries.^[1]

- **Smart Windows:** Certain phases of vanadium oxide, such as VO_2 , exhibit a thermochromic metal-to-insulator transition, making them ideal for smart window applications that can regulate solar heat gain. While VTIP primarily yields V_2O_5 as-deposited, post-deposition annealing can be used to achieve other vanadium oxide phases.
- **Catalysis:** V_2O_5 is a well-known catalyst for various selective oxidation reactions. The ability of ALD to uniformly coat porous substrates makes it an attractive method for preparing highly efficient supported catalysts.[\[1\]](#)
- **Perovskite Solar Cells:** ALD-grown vanadium oxide can serve as a hole transport layer in perovskite solar cells, contributing to improved device stability and performance.[\[5\]](#)

Properties of Vanadium(V) Oxytriisopropoxide

Vanadium(V) oxytriisopropoxide ($\text{VO}(\text{O-iPr})_3$), also referred to as VTIP or VTOP, is a liquid precursor with properties that make it suitable for ALD.[\[1\]](#)[\[3\]](#)

Property	Value	Reference
Chemical Formula	$\text{VO}(\text{OCH}(\text{CH}_3)_2)_3$	
Molecular Weight	230.19 g/mol	
Form	Liquid	[1]
Density	1.035 g/mL at 25 °C	[1]
Boiling Point	80-82 °C / 2 mmHg	[1]
Refractive Index	$n_{20/D}$ 1.479	[1]
Vapor Pressure	0.63 Torr at 60 °C	[3]

Atomic Layer Deposition Process Parameters

The successful deposition of vanadium oxide films using VTIP depends on precise control of the ALD process parameters. Both thermal and plasma-enhanced ALD (PE-ALD) processes have been developed.

Thermal ALD using VTIP and Water

This process relies on the sequential exposure of the substrate to VTIP and water vapor.

Quantitative Data Summary:

Parameter	Value	Reference
Precursor	Vanadium(V) oxytriisopropoxide (VTIP)	[3]
Co-reactant	Deionized Water (H ₂ O)	[3]
ALD Temperature Window	50 - 100 °C (constant growth rate)	[6]
VTIP Bubbler Temperature	60 °C	[3]
Growth per Cycle (GPC)	~0.02 Å/cycle at 150 °C	[3]
GPC	~0.32 Å/cycle (custom reactor)	[4]
As-deposited Film	Amorphous V ₂ O ₅ with carbon contamination	[7]
Resistivity	77 kΩ·cm	[4]
TCR	-4.7 %/K	[4]

Plasma-Enhanced ALD (PE-ALD) using VTIP and Oxygen/Water Plasma

PE-ALD offers advantages such as a wider ALD temperature window and the ability to deposit purer films.

Quantitative Data Summary:

Parameter	Value	Reference
Precursor	Vanadium(V) oxytriisopropoxide (VTIP)	[1]
Co-reactant	Oxygen (O ₂) or Water (H ₂ O) plasma	[1][7]
ALD Temperature Window	50 - 200 °C	[1][7]
Growth per Cycle (GPC)	~0.7 Å/cycle (with H ₂ O or O ₂ plasma)	[1]
As-deposited Film (O ₂ plasma)	Crystalline (001)-oriented V ₂ O ₅ , high purity	[1][7]
As-deposited Film (H ₂ O plasma)	Amorphous V ₂ O ₅ with carbon contamination	[1][7]

Experimental Protocols

Protocol for Thermal ALD of V₂O₅

This protocol is a synthesis of typical parameters reported in the literature.[3][7]

1. Substrate Preparation:

- Clean the substrate using a standard procedure appropriate for the material (e.g., sonication in acetone, isopropanol, and deionized water, followed by drying with N₂).
- An oxygen plasma clean can be performed to ensure a hydrophilic surface.

2. ALD Reactor Setup:

- Load the cleaned substrate into the ALD reactor.
- Heat the VTIP precursor to 60 °C to achieve a vapor pressure of approximately 0.63 Torr.[3]
- Maintain the ALD reactor walls at a temperature higher than the precursor bubbler to prevent condensation.
- Set the substrate deposition temperature to 150 °C.[3]

3. ALD Cycle:

- Step 1: VTIP Pulse: Pulse VTIP into the reactor for a duration sufficient to achieve surface saturation (e.g., 1 second).[3]
- Step 2: Purge: Purge the reactor with an inert gas (e.g., Ar or N₂) to remove unreacted VTIP and byproducts (e.g., for 18 seconds).[3]
- Step 3: H₂O Pulse: Pulse deionized water vapor into the reactor (e.g., for 1 second).[3]
- Step 4: Purge: Purge the reactor with the inert gas to remove unreacted water and byproducts (e.g., for 18 seconds).[3]

4. Deposition and Characterization:

- Repeat the ALD cycle for the desired number of cycles to achieve the target film thickness.
- After deposition, the film can be characterized for its structural, electrical, and optical properties.

Protocol for Plasma-Enhanced ALD of V₂O₅

This protocol is based on reported PE-ALD processes for high-purity V₂O₅.[\[1\]](#)[\[7\]](#)

1. Substrate Preparation:

- Follow the same substrate cleaning procedure as for thermal ALD.

2. ALD Reactor Setup:

- Load the substrate into a PE-ALD reactor.
- Heat the VTIP precursor to the appropriate temperature.
- Set the substrate deposition temperature within the ALD window (e.g., 150 °C).[\[7\]](#)

3. ALD Cycle:

- Step 1: VTIP Pulse: Pulse VTIP into the reactor to achieve surface saturation.
- Step 2: Purge: Purge the reactor with an inert gas.
- Step 3: O₂ Plasma: Introduce oxygen gas and ignite the plasma for a set duration to react with the adsorbed precursor.
- Step 4: Purge: Purge the reactor with the inert gas.

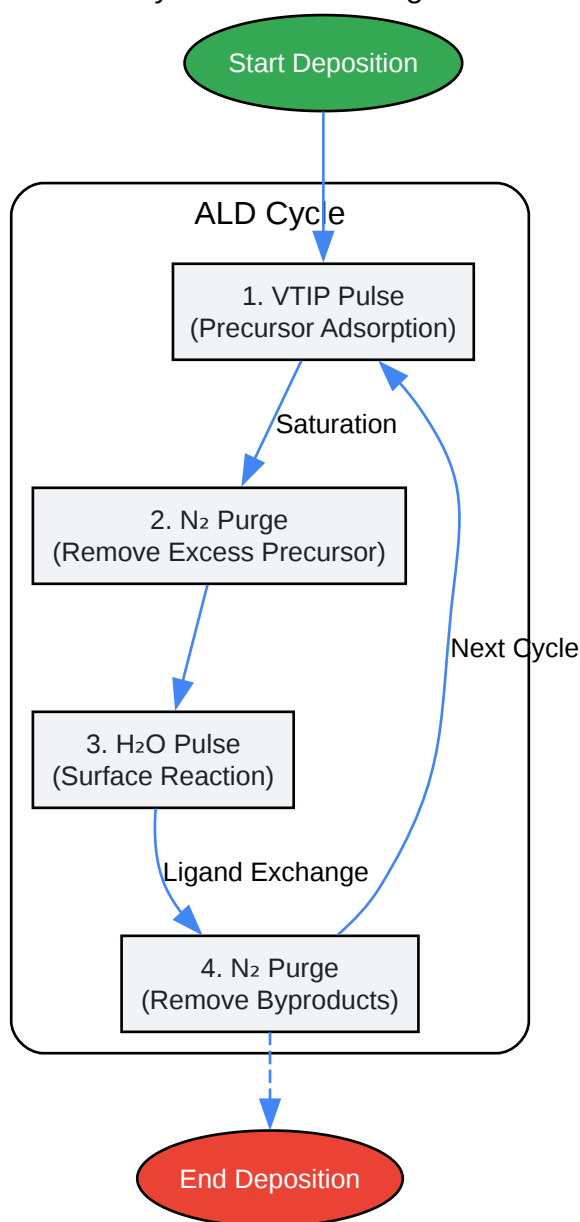
4. Deposition and Characterization:

- Repeat the PE-ALD cycle to achieve the desired film thickness.

- The resulting film is expected to be crystalline V_2O_5 with low carbon contamination.[1][7]

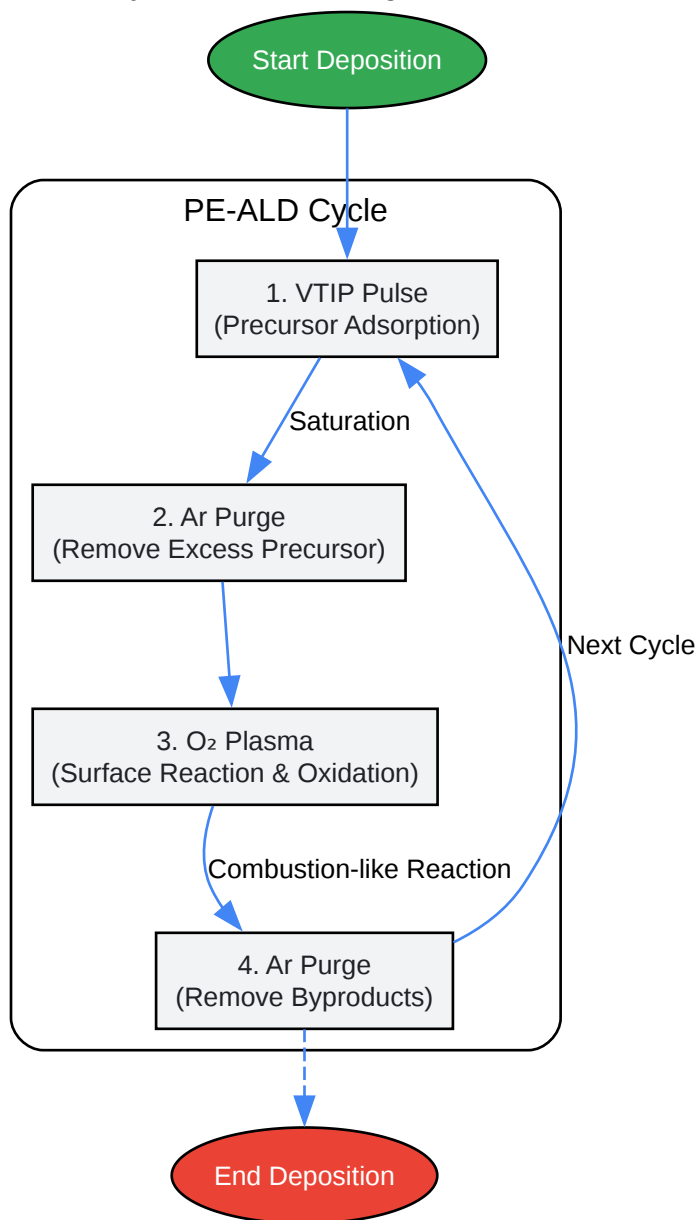
Visualizations

Thermal ALD Cycle for V_2O_5 using VTIP and H_2O



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Caption: A diagram illustrating the four sequential steps of a thermal ALD cycle for depositing vanadium oxide using VTIP and water.

PE-ALD Cycle for V_2O_5 using VTIP and O_2 Plasma

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Caption: A diagram showing the workflow of a plasma-enhanced ALD cycle for vanadium oxide deposition with VTIP and an oxygen plasma.

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